
2-(2,4-Dichlorobenzoyl)-3-methylpyridine
Descripción general
Descripción
2-(2,4-Dichlorobenzoyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a 2,4-dichlorobenzoyl group attached to the 2-position and a methyl group attached to the 3-position of the pyridine ring
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorobenzoyl)-3-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Safety and Hazards
Safety and hazards refer to the potential risks associated with the handling and use of a compound. For similar compounds, such as 2,4-Dichlorobenzoyl peroxide, it is known to be hazardous. It can cause burns of eyes, skin, and mucous membranes. It is also known to be reactive with water .
Relevant Papers Several papers were found during the search. One paper discusses the application of thermal ignition theory of di(2,4-dichlorobenzoyl) peroxide by kinetic-based curve fitting . Another paper discusses the potential regulation changes regarding Bis (2,4-dichlorobenzoyl) peroxide . These papers provide valuable insights into the properties and applications of similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorobenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 2,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorobenzoyl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-(2,4-Dichlorobenzoyl)-3-carboxypyridine.
Reduction: 2-(2,4-Dichlorobenzyl)-3-methylpyridine.
Substitution: this compound derivatives with various substituents on the benzoyl group.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzoyl chloride: Used as a reagent in the synthesis of various organic compounds.
3-Methylpyridine: A precursor in the synthesis of 2-(2,4-dichlorobenzoyl)-3-methylpyridine.
2,4-Dichlorobenzyl alcohol: Known for its antimicrobial properties and used in throat lozenges.
Uniqueness
This compound is unique due to the combination of the dichlorobenzoyl group and the methylpyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-3-2-6-16-12(8)13(17)10-5-4-9(14)7-11(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOIGIPBLOQRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


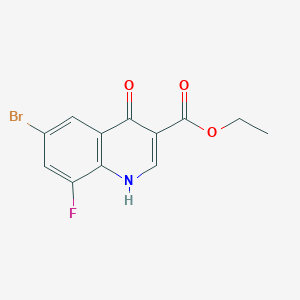
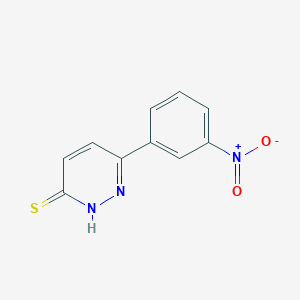
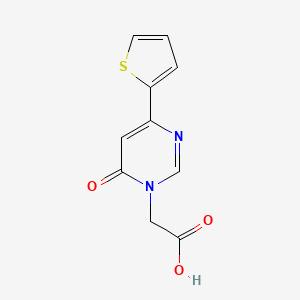

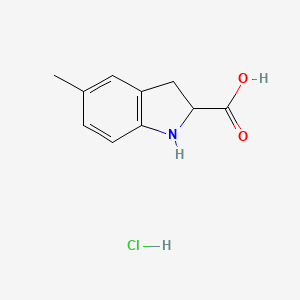
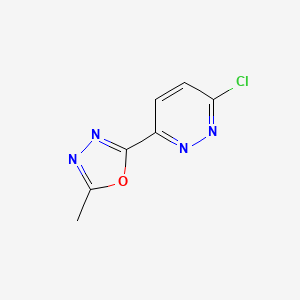
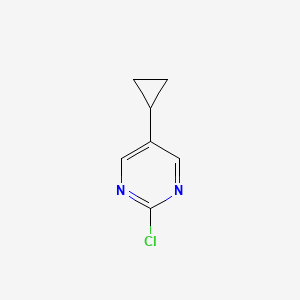
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)

![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)
![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1422301.png)

![2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1422303.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-2-ylmethyl)urea](/img/structure/B1422304.png)
